1-(3-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone
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Description
1-(3-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C18H17F3N2O4S and its molecular weight is 414.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used in medicinal chemistry to obtain biologically active compounds . These compounds often target proteins involved in various human diseases .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
For instance, some compounds with a pyrrolidine ring have shown activity against the RORγt receptor and the pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a common strategy in medicinal chemistry to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
For instance, some compounds with a pyrrolidine ring have shown excellent potency towards certain receptors but also undesirable activity against others .
Action Environment
The spatial configuration of the carbon atoms connected to the pyrrolidine ring can play an important role in the biological activity of the compound . When the carbon atom is in the S configuration, the biological activity of the compound can be enhanced .
Biological Activity
1-(3-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone, a compound characterized by its complex molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, drawing from recent research findings and case studies.
Molecular Structure and Properties
The molecular formula of the compound is C22H19F3N2O2, with a molecular weight of approximately 396.39 g/mol. The structure features a trifluoromethyl group, a pyridine moiety, and a pyrrolidine ring, which are known to contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing pyridine and pyrrolidine structures. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains. In vitro evaluations indicate that these compounds exhibit Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
Control (Ciprofloxacin) | 2 | S. aureus, E. coli |
Test Compound | 3.12 - 12.5 | S. aureus |
Test Compound | 3.12 - 12.5 | E. coli |
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, and compounds like this compound have been investigated for their anti-inflammatory properties. Studies suggest that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group may inhibit various enzymes involved in inflammatory pathways.
- Receptor Modulation : The trifluoromethyl-pyridine moiety can modulate receptor activity, influencing cellular responses.
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Study on Antibacterial Effects : A study published in the Journal of Medicinal Chemistry demonstrated that pyridine derivatives exhibit potent antibacterial effects, with some leading to the development of new antibiotics .
- Anti-inflammatory Research : Another research effort focused on pyrrolidine derivatives showed promising results in reducing inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .
Properties
IUPAC Name |
1-[3-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4S/c1-12(24)13-3-2-4-16(9-13)28(25,26)23-8-6-15(11-23)27-17-10-14(5-7-22-17)18(19,20)21/h2-5,7,9-10,15H,6,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKMKRGAQUDQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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